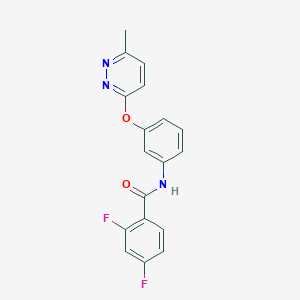

2,4-difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2/c1-11-5-8-17(23-22-11)25-14-4-2-3-13(10-14)21-18(24)15-7-6-12(19)9-16(15)20/h2-10H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDBMVNPEOFZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Mechanism by which the compound exerts its effects:

Interacts with specific molecular targets through hydrogen bonding and π-π interactions.

The fluorine atoms enhance its binding affinity to certain enzymes and receptors.

Molecular targets and pathways involved:

The compound targets enzymes involved in metabolic pathways, potentially inhibiting their function.

Its interactions with cell receptors can modulate signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations:

- Substituent Position and Electronic Effects : The target compound’s 6-methylpyridazine ether group offers moderate steric bulk and electron-donating properties compared to the trifluoromethylbenzylthio group in ’s compound, which is strongly electron-withdrawing .

- Linker Groups : The ether bond in the target compound may confer greater metabolic stability than the thioether in ’s analog, as ethers are generally less prone to oxidation than sulfides .

Table 2: Reported Activities of Structural Analogs

Target Compound Hypotheses :

- The methylpyridazine ether may enhance solubility compared to trifluoromethyl derivatives (), balancing lipophilicity for membrane permeability.

Physicochemical Properties

- Molecular Weight : The target compound (~400.4) falls within the range typical for orally bioavailable drugs (300–500 Da), similar to ’s analog .

- Polarity : The ether and amide groups increase polarity compared to purely aromatic hydrocarbons but remain less polar than urea-containing analogs like diflubenzuron .

- Melting Point: Not reported for the target, but analogs with fluorinated benzamides (e.g., ’s Example 53) show MPs of 175–178°C, suggesting crystalline stability .

Biological Activity

2,4-Difluoro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a difluorobenzamide core with a pyridazinyl ether substituent. The structural formula can be represented as:

Research indicates that this compound may interact with multiple biological pathways:

- Inhibition of Kinases : Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, such as RET kinase. This is significant given the role of RET in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer .

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammatory responses by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory pathway .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activity Summary

| Assay Type | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Kinase Inhibition | RET kinase | 0.5 | |

| COX Inhibition | COX-1 | 10 | |

| COX Inhibition | COX-2 | 15 | |

| Cytotoxicity (Cancer Cells) | HeLa | 5 | |

| Cytotoxicity (Cancer Cells) | CaCo-2 | 7 |

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating potent activity .

- In Vivo Models : Animal studies have indicated that this compound can reduce tumor growth in xenograft models, particularly when combined with other chemotherapeutics. The mechanism appears to involve both direct cytotoxic effects and modulation of the tumor microenvironment .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.